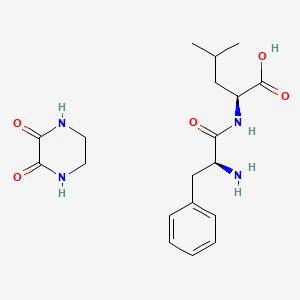
2-(2,6-dichlorophenyl)-N-(hydrazinylmethylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dichlorophenyl)-N-(hydrazinylmethylidene)acetamide is a chemical compound listed in the PubChem database. It is known for its unique properties and applications in various scientific fields. The compound’s structure and characteristics make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-dichlorophenyl)-N-(hydrazinylmethylidene)acetamide involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods ensure the purity and yield of the compound, making it suitable for various applications.
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The production process involves the use of advanced chemical engineering principles to achieve high yields and consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,6-dichlorophenyl)-N-(hydrazinylmethylidene)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as acids, bases, and oxidizing agents. The conditions for these reactions, including temperature, pressure, and solvent choice, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their unique chemical and physical properties, making them valuable for further research and applications.
Aplicaciones Científicas De Investigación
2-(2,6-dichlorophenyl)-N-(hydrazinylmethylidene)acetamide has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, this compound is investigated for its potential therapeutic effects and drug development. In industry, the compound is utilized in the production of advanced materials and chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,6-dichlorophenyl)-N-(hydrazinylmethylidene)acetamide involves its interaction with specific molecular targets and pathways. These interactions lead to various biological effects, making the compound valuable for studying cellular processes and developing new therapies. The exact molecular targets and pathways are often identified through advanced biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds: 2-(2,6-dichlorophenyl)-N-(hydrazinylmethylidene)acetamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include those with comparable structures and properties, which are also listed in the PubChem database.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. These unique characteristics make it suitable for specialized applications in scientific research and industry.
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique properties and applications make it a valuable subject of study
Propiedades
IUPAC Name |
2-(2,6-dichlorophenyl)-N-(hydrazinylmethylidene)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c10-7-2-1-3-8(11)6(7)4-9(15)13-5-14-12/h1-3,5H,4,12H2,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFGNYQMLAYJAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=CNN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=CNN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (alphaS)-](/img/structure/B8074009.png)


![2-[[(E)-hydrazinylidenemethyl]-(trideuteriomethyl)amino]acetic acid;hydrate](/img/structure/B8074073.png)
![tert-butyl N-[[4-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-thiazol-2-yl]iminomethylamino]carbamate](/img/structure/B8074085.png)



![D-Mannose,2-deoxy-2-[(1-oxopropyl)amino]-](/img/structure/B8074060.png)


